

# Application Notes: The Role of Globotetraosylceramide (Gb4) in Parvovirus B19 Infection

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## Compound of Interest

Compound Name: *Globotetraosylceramide (porcine RBC)*

Cat. No.: *B10787104*

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## Introduction: Revisiting the Role of Globotetraosylceramide in Parvovirus B19 Infection

Globotetraosylceramide (Gb4), also known as the P antigen, was historically considered the primary cellular receptor for human parvovirus B19 (B19V). This was based on the observation that individuals lacking Gb4 are resistant to B19V infection. However, recent studies have revealed a more nuanced and critical role for Gb4 that extends beyond simple cell surface binding. Current evidence indicates that Gb4 is not the primary receptor for B19V attachment to its target erythroid progenitor cells. Instead, an as-yet-unidentified receptor, referred to as the VP1u cognate receptor, mediates viral entry.

The essential function of Gb4 occurs at a post-internalization stage of the viral life cycle. Following entry into the host cell via the VP1u receptor, the B19V capsid is trafficked to the endosomal compartment. Within the acidic environment of the late endosome, the B19V capsid undergoes a conformational change, enabling it to interact with Gb4. This pH-dependent binding is crucial for the virus to escape the endosome and continue its journey to the nucleus for replication. In the absence of Gb4, the virus remains trapped in the endosome, and the

infection is aborted. This updated understanding of the B19V-Gb4 interaction opens new avenues for the development of antiviral therapies targeting this essential intracellular step.

## Quantitative Data Summary

The interaction between parvovirus B19 and Globotetraosylceramide is critically dependent on pH. The following tables summarize key quantitative data from in vitro assays demonstrating this pH-dependent binding and its inhibition.

Table 1: pH-Dependent Hemagglutination of Human Erythrocytes by Parvovirus B19

pH	Hemagglutination Activity
< 6.4	Positive
7.4	Negative

This table illustrates that B19V-mediated hemagglutination, which is dependent on binding to Gb4 on the surface of red blood cells, only occurs under acidic conditions.

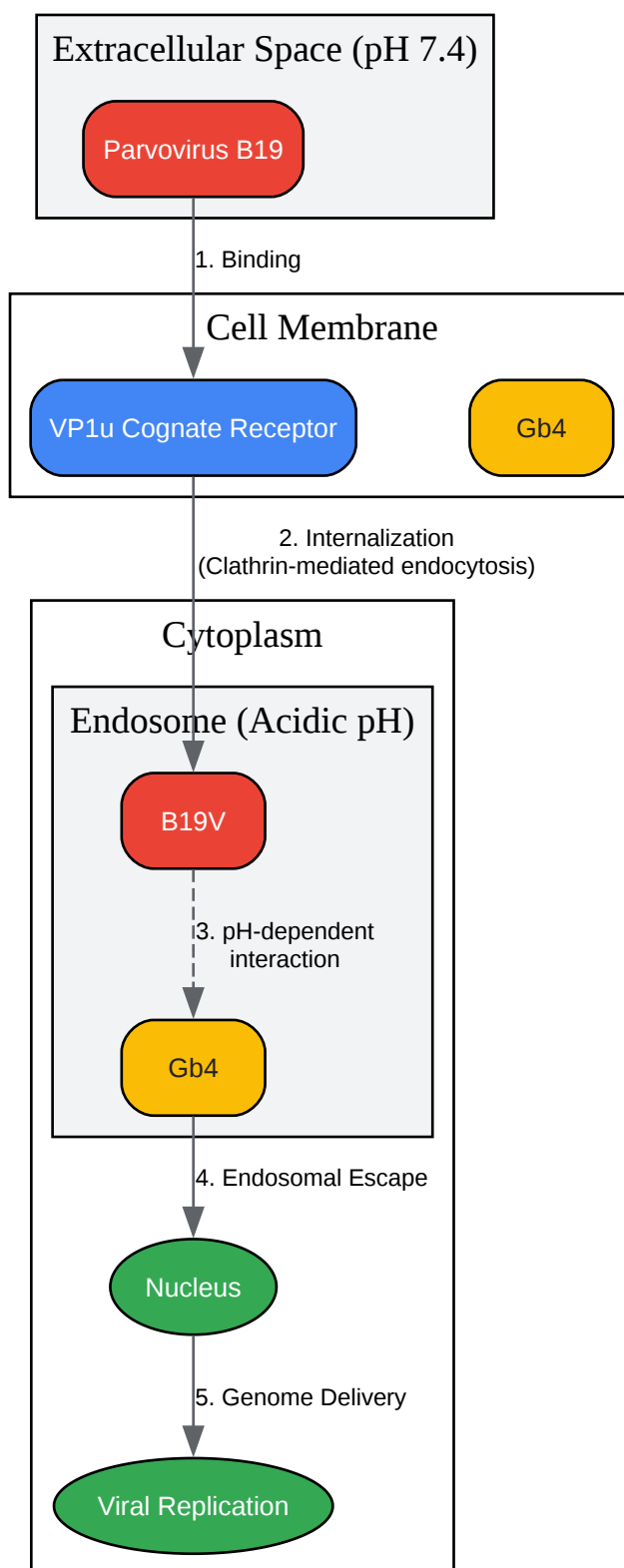
Table 2: Inhibition of Parvovirus B19 Hemagglutination by Soluble Glycosphingolipids at pH 6.3

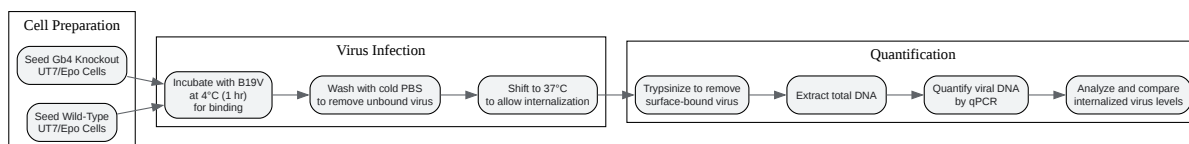
Inhibitor	Concentration (µM)	Inhibition of Hemagglutination
Gb4	> 0.2 - 0.4	Significant Inhibition
Gb3	0.013 - 1.6	No Inhibition

This table demonstrates the specificity of the B19V interaction with Gb4, as the precursor glycosphingolipid Gb3 does not inhibit hemagglutination.

## Signaling and Trafficking Pathways

The entry and intracellular trafficking of parvovirus B19 is a multi-step process involving distinct receptors and cellular compartments. The following diagram illustrates the current understanding of this pathway, highlighting the critical, pH-dependent role of Gb4.





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